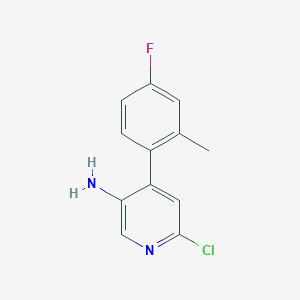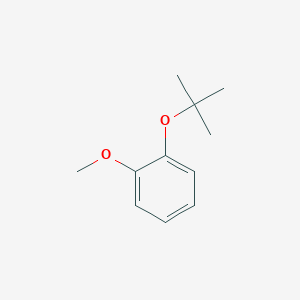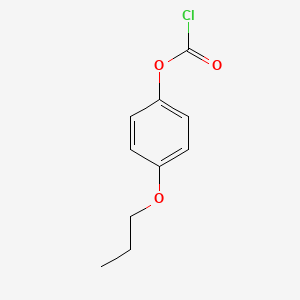
4-Propoxyphenyl Chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxyphenyl Chloroformate is an organic compound with the molecular formula C10H11ClO3. It is a member of the chloroformate family, which are esters of chloroformic acid. These compounds are typically used as reagents in organic synthesis due to their reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propoxyphenyl Chloroformate can be synthesized through the reaction of 4-propoxyphenol with phosgene in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows: [ \text{C}9\text{H}{12}\text{O} + \text{COCl}2 \rightarrow \text{C}{10}\text{H}_{11}\text{ClO}_3 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, maintaining strict control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Propoxyphenyl Chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF).
Alcohols: Esterification reactions are conducted using alcohols in the presence of a base to neutralize the hydrochloric acid by-product.
Carboxylic Acids: Mixed anhydride formation involves the use of carboxylic acids and a base to absorb the generated HCl.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
4-Propoxyphenyl Chloroformate is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent for introducing protective groups in organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: Used in the production of pesticides and herbicides.
Material Science: Involved in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Propoxyphenyl Chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets include hydroxyl and amino groups in organic molecules, leading to the formation of carbamates, esters, and anhydrides.
Comparison with Similar Compounds
Phenyl Chloroformate: Similar in structure but lacks the propoxy group.
4-Nitrophenyl Chloroformate: Contains a nitro group instead of a propoxy group.
Methyl Chloroformate: A simpler structure with a methyl group instead of a phenyl group.
Uniqueness: 4-Propoxyphenyl Chloroformate is unique due to the presence of the propoxy group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent in specific synthetic applications where the propoxy group imparts desired characteristics to the final product.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
(4-propoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C10H11ClO3/c1-2-7-13-8-3-5-9(6-4-8)14-10(11)12/h3-6H,2,7H2,1H3 |
InChI Key |
QDTCKPXRWVLCNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine](/img/structure/B13701016.png)
![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
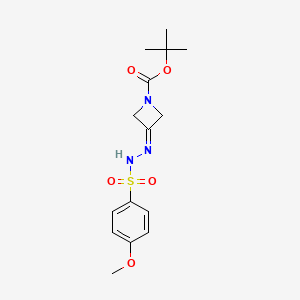
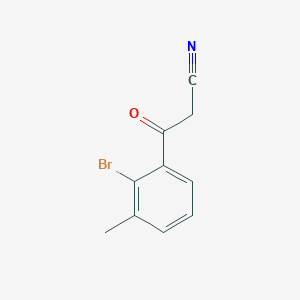



![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)


![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
